1-((5-bromothiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine
Description
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2S2/c1-12(2)16-18-7-10-19(16)11-13-5-8-20(9-6-13)24(21,22)15-4-3-14(17)23-15/h3-4,7,10,12-13H,5-6,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPAVCSTTPKPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-bromothiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure
The compound features a piperidine core substituted with a 5-bromothiophen-2-yl sulfonyl group and an isopropyl-1H-imidazol-1-yl moiety. The structural complexity suggests potential interactions with various biological targets.
Pharmacological Profile
Research indicates that compounds containing piperidine and imidazole rings often exhibit significant pharmacological properties, including:
- Opioid Receptor Affinity : Similar compounds have shown affinities for delta, micro, and kappa-opioid receptors, suggesting potential analgesic effects. For instance, derivatives of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine demonstrated anxiolytic and antidepressant-like effects in animal models when administered subcutaneously .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of related compounds. The following table summarizes key findings from studies on similar derivatives:
Anxiolytic Effects
In a study examining the anxiolytic properties of imidazole-piperidine derivatives, it was found that these compounds significantly reduced anxiety-related behaviors in mice. The mechanism is believed to involve modulation of the GABAergic system, which is critical for anxiety regulation .
Antimicrobial Activity
Another study investigated the antimicrobial properties of 5-bromothiophene derivatives. Results indicated that these compounds exhibited notable activity against various bacterial strains, highlighting their potential as therapeutic agents in treating infections .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared below with key analogs differing in sulfonyl or imidazole substituents:
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity to .
Key Observations :
The trifluoromethoxyphenyl substituent () offers similar electron-withdrawing properties but with greater steric bulk, which may reduce off-target interactions .
Lipophilicity and Solubility :
- Bromine increases lipophilicity (logP) compared to ethyl or trifluoromethoxy groups, favoring membrane permeability but possibly compromising aqueous solubility .
Metabolic Stability :
- The ethylthiophene analog is prone to oxidative metabolism, whereas the trifluoromethoxyphenyl group resists enzymatic degradation, suggesting improved pharmacokinetics .
Synthetic Accessibility :
- Bromination of thiophene (target compound) requires regioselective conditions, while trifluoromethoxylation () may involve costly reagents like trifluoromethylating agents .
Functional Implications
- Target Selectivity : The bromothiophene sulfonyl group may enhance affinity for kinases or GPCRs due to its balanced electronic and steric profile, as seen in analogs like 4-(5-bromoimidazolyl)pyrimidine .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((5-bromothiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine, and how can intermediates be purified?
- Methodology :
- Sulfonation : React 5-bromothiophene-2-sulfonyl chloride with piperidine derivatives under basic conditions (e.g., Na₂CO₃) to form the sulfonamide intermediate. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
- Coupling : Use nucleophilic substitution or Mitsunobu conditions to attach the 2-isopropylimidazole moiety to the piperidine ring. Optimize reaction time (4–6 hours) and temperature (reflux in ethanol) .
- Purification : Employ column chromatography (silica gel, gradient elution with dichloromethane/methanol) or recrystallization (methanol/water) to isolate intermediates. Confirm purity via HPLC (C18 column, methanol/buffer mobile phase at pH 4.6) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to verify sulfonyl and imidazole substituents. Key signals include sulfonyl protons (~3.5–4.0 ppm) and imidazole aromatic protons (~7.0–8.0 ppm) .
- HPLC-MS : Employ reverse-phase HPLC (C18, methanol:buffer = 65:35, pH 4.6) coupled with ESI-MS to confirm molecular ion peaks (expected [M+H]⁺ ≈ 450–470 m/z) and purity (>98%) .
- Elemental Analysis : Validate stoichiometry (C, H, N, S) to ensure correct synthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodology :
- Analog Synthesis : Replace the 5-bromothiophene moiety with other heterocycles (e.g., pyridine, furan) using cross-coupling reactions (Suzuki or Buchwald-Hartwig) . Modify the imidazole’s isopropyl group to bulkier tert-butyl or electron-withdrawing groups (e.g., trifluoromethyl) .
- Biological Assays : Screen analogs against target enzymes (e.g., kinases, phosphatases) using fluorescence polarization or calorimetry. Correlate substituent effects with IC₅₀ values .
Q. What strategies resolve low yields during the sulfonation step in large-scale synthesis?
- Methodology :
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance sulfonyl chloride reactivity. Monitor reaction kinetics via in situ IR spectroscopy .
- Catalysis : Introduce catalytic base (e.g., DMAP) to accelerate sulfonamide formation.
- Workup : Use aqueous extraction (pH 7–8) to remove unreacted sulfonyl chloride. Validate yield improvement via HPLC .
Q. How can in vitro pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated for this compound?
- Methodology :
- Solubility : Perform shake-flask assays in PBS (pH 7.4) and simulated gastric fluid. Use UV-Vis spectroscopy for quantification .
- Microsomal Stability : Incubate the compound with liver microsomes (human/rat). Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. Calculate % inhibition at 10 µM .
Data Contradictions and Resolution
Q. How to address discrepancies in reported biological activity across studies?
- Methodology :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .
- Batch Analysis : Compare purity of compound batches via HPLC and NMR. Impurities >2% may skew results .
- Meta-Analysis : Use statistical tools (ANOVA, Tukey’s test) to evaluate significance of variations in IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
